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molecular formula C18H16NOP B8570825 2-(Diphenylphosphanyl)-6-methoxypyridine CAS No. 132682-80-5

2-(Diphenylphosphanyl)-6-methoxypyridine

Cat. No. B8570825
M. Wt: 293.3 g/mol
InChI Key: FJVBCJYESPZDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05166411

Procedure details

2.7 g Sodium was added to 100 ml liquid ammonia at -80° C., and then 15.2 g of triphenylphosphine was added in 6 portions with stirring. The solution was slowly warmed to -40° C., kept at that temperature for 30 min, and then cooled again to -80° C. Then, 3.1 g of ammonium chloride was added to the stirred solution, followed by 10.9 g of 2-bromo-6-methoxypyridine in three portions. The cooling bath was removed and the ammonia was allowed to evaporate. The residue was worked up with water/dichloromethane as described in Preparation 1. Crystallization from hexane afforded 7 g of a somewhat impure product (characterized by 31P NMR: δp =-4.4 ppm) which was used as such in the following Examples.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Three
Quantity
10.9 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].N.[C:3]1([P:9](C2C=CC=CC=2)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Cl-].[NH4+].Br[C:25]1[CH:30]=[CH:29][CH:28]=[C:27]([O:31][CH3:32])[N:26]=1>>[C:10]1([P:9]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:25]2[CH:30]=[CH:29][CH:28]=[C:27]([O:31][CH3:32])[N:26]=2)[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
liquid
Quantity
100 mL
Type
solvent
Smiles
Step Two
Name
Quantity
15.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
3.1 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
10.9 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled again to -80° C
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
to evaporate
CUSTOM
Type
CUSTOM
Details
as described in Preparation 1
CUSTOM
Type
CUSTOM
Details
Crystallization from hexane
CUSTOM
Type
CUSTOM
Details
afforded 7 g of a somewhat impure product (characterized by 31P NMR: δp =-4.4 ppm) which

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1(=CC=CC=C1)P(C1=NC(=CC=C1)OC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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